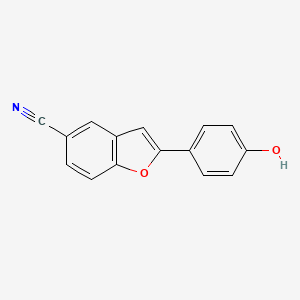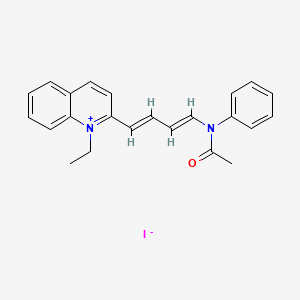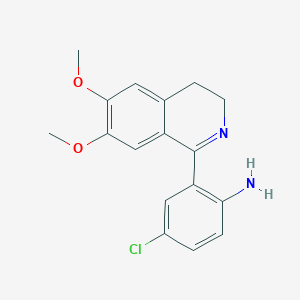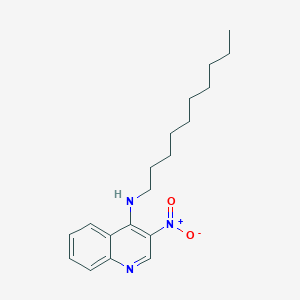![molecular formula C12H15N5O B12899193 [(2Z)-2-[2-(6-aminopurin-9-yl)ethylidene]cyclobutyl]methanol](/img/structure/B12899193.png)
[(2Z)-2-[2-(6-aminopurin-9-yl)ethylidene]cyclobutyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2Z)-2-[2-(6-aminopurin-9-yl)ethylidene]cyclobutyl]methanol is a complex organic compound characterized by its unique structure, which includes a cyclobutyl ring and an aminopurinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2Z)-2-[2-(6-aminopurin-9-yl)ethylidene]cyclobutyl]methanol typically involves multi-step organic reactions. One common method includes the condensation of 6-aminopurine with a cyclobutyl aldehyde under controlled conditions to form the desired product. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce waste, and increase efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
[(2Z)-2-[2-(6-aminopurin-9-yl)ethylidene]cyclobutyl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aminopurinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
[(2Z)-2-[2-(6-aminopurin-9-yl)ethylidene]cyclobutyl]methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to nucleic acid analogs and their interactions with enzymes.
Industry: It may be used in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of [(2Z)-2-[2-(6-aminopurin-9-yl)ethylidene]cyclobutyl]methanol involves its interaction with specific molecular targets. The aminopurinyl group can mimic nucleic acid bases, allowing the compound to interfere with nucleic acid synthesis or function. This interaction can inhibit the activity of enzymes involved in DNA or RNA replication, making it a potential candidate for antiviral or anticancer therapies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(6-Aminopurin-9-yl)ethanol
- 9-(2-Hydroxyethyl)adenine
- 6-Amino-9H-purin-9-yl derivatives
Uniqueness
[(2Z)-2-[2-(6-aminopurin-9-yl)ethylidene]cyclobutyl]methanol is unique due to its cyclobutyl ring, which imparts distinct chemical properties compared to other similar compounds. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C12H15N5O |
|---|---|
Molekulargewicht |
245.28 g/mol |
IUPAC-Name |
[(2Z)-2-[2-(6-aminopurin-9-yl)ethylidene]cyclobutyl]methanol |
InChI |
InChI=1S/C12H15N5O/c13-11-10-12(15-6-14-11)17(7-16-10)4-3-8-1-2-9(8)5-18/h3,6-7,9,18H,1-2,4-5H2,(H2,13,14,15)/b8-3- |
InChI-Schlüssel |
SLCDRONCTWUSDF-BAQGIRSFSA-N |
Isomerische SMILES |
C1C/C(=C/CN2C=NC3=C(N=CN=C32)N)/C1CO |
Kanonische SMILES |
C1CC(=CCN2C=NC3=C(N=CN=C32)N)C1CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


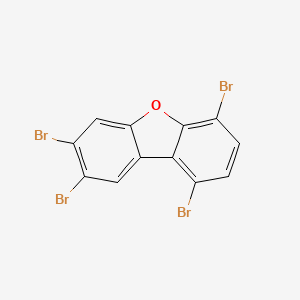
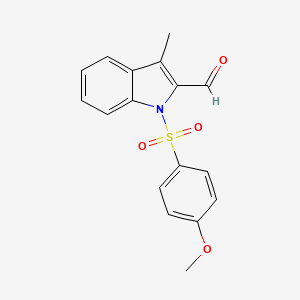


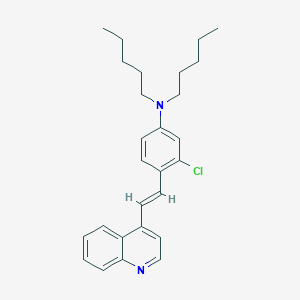
![N-Benzylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B12899148.png)
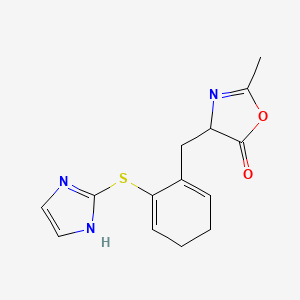
![N-[4-(Carboxymethoxy)-6-methylpyrimidin-2-yl]glycine](/img/structure/B12899161.png)
![2-(Difluoromethyl)-4-methylbenzo[d]oxazole](/img/structure/B12899166.png)

